molecular formula C8H7NO B018076 1-Benzofuran-6-amine CAS No. 110677-54-8

1-Benzofuran-6-amine

Cat. No.: B018076
CAS No.: 110677-54-8
M. Wt: 133.15 g/mol
InChI Key: ARNCZJZLEMLOBH-UHFFFAOYSA-N
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Description

1-Benzofuran-6-amine is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The amine group at the 6th position of the benzofuran ring gives this compound unique chemical and biological properties. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

1-Benzofuran-6-amine, also known as 6-APB, is a psychoactive compound that primarily targets the serotonin, norepinephrine, and dopamine receptors in the brain . It is known to bind with high affinity to the serotonin 5-HT2B receptor , and also to the α2C-adrenergic receptor subtype . These receptors play crucial roles in mood regulation, cognition, and the body’s response to stress.

Mode of Action

The compound acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . This means it blocks the reuptake of these neurotransmitters, increasing their availability in the synaptic cleft and enhancing neurotransmission. Additionally, this compound is also a releasing agent of these monoamine neurotransmitters . This dual action leads to an increase in the levels of these neurotransmitters, resulting in heightened mood, increased energy, and enhanced sensory perception .

Biochemical Pathways

For instance, its agonistic action on the 5-HT2B receptor can affect the serotonergic pathways, potentially leading to mood elevation .

Pharmacokinetics

User reports suggest a slow onset of action, ranging from40 to 120 minutes . The peak effects of the drug last for about 7 hours , followed by a comedown phase of approximately 2 hours , and after-effects for up to 24 hours . More research is needed to understand the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its interaction with monoamine transporters and receptors. This interaction leads to an increase in the levels of serotonin, norepinephrine, and dopamine in the brain, which can result in a range of effects, including euphoria, increased energy, enhanced sensory perception, and empathy . It can also pose significant health risks, such as causing anxiety, sinus tachycardia, hypertension, and qt prolongation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances can affect its action and potential side effects . Additionally, factors such as the user’s health status, genetic makeup, and environmental stressors can also influence the compound’s effects. More research is needed to fully understand how these and other environmental factors influence the action of this compound .

Safety and Hazards

While specific safety and hazard information for 1-Benzofuran-6-amine is not available, it’s important to note that aromatic amines, which include this compound, can significantly harm human health and the environment .

Future Directions

Benzofuran derivatives have shown potential anticancer activity with lower incidence or severity of adverse events normally encountered during chemotherapeutic treatments . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy .

Chemical Reactions Analysis

1-Benzofuran-6-amine undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

1-Benzofuran-6-amine can be compared with other benzofuran derivatives such as:

Properties

IUPAC Name

1-benzofuran-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNCZJZLEMLOBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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